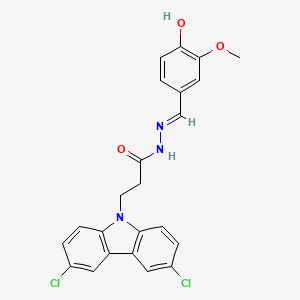![molecular formula C10H14N6 B3724202 3-(3,3-dimethyl-1-triazen-1-yl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3724202.png)
3-(3,3-dimethyl-1-triazen-1-yl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine
Descripción general
Descripción
3-(3,3-dimethyl-1-triazen-1-yl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine is a chemical compound that has gained significant attention due to its potential applications in scientific research. It is a heterocyclic compound that contains a triazene group and a pyrazolopyridine ring system. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.
Mecanismo De Acción
The mechanism of action of 3-(3,3-dimethyl-1-triazen-1-yl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine involves the formation of a covalent bond between the triazene group and the target molecule. This covalent bond formation results in the modification of the target molecule, which can lead to changes in its biological activity. The mechanism of action of this compound has been studied extensively using various spectroscopic techniques, such as UV-Vis, fluorescence, and NMR spectroscopy.
Biochemical and Physiological Effects:
3-(3,3-dimethyl-1-triazen-1-yl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase. Additionally, it has been shown to have antioxidant and anti-inflammatory properties. This compound has also been shown to have potential anticancer activity, as it can induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(3,3-dimethyl-1-triazen-1-yl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine in lab experiments include its high potency, selectivity, and ability to covalently modify target molecules. However, its limitations include its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for the study of 3-(3,3-dimethyl-1-triazen-1-yl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine. One direction is the development of more efficient and selective synthesis methods for this compound. Another direction is the study of its potential applications in drug discovery, particularly in the development of anticancer drugs. Additionally, the study of its interaction with various biomolecules, such as proteins and nucleic acids, can lead to a better understanding of its mechanism of action and potential applications in biomedical research.
Aplicaciones Científicas De Investigación
3-(3,3-dimethyl-1-triazen-1-yl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine has been studied extensively for its potential applications in scientific research. It has been used as a probe to study the binding of various ligands to proteins, such as human serum albumin and bovine serum albumin. This compound has also been used to study the interaction of ligands with DNA and RNA. Additionally, it has been used as a fluorescent probe to study the dynamics of biological membranes.
Propiedades
IUPAC Name |
N-[(E)-(4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)diazenyl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6/c1-6-5-7(2)11-9-8(6)10(13-12-9)14-15-16(3)4/h5H,1-4H3,(H,11,12,13)/b15-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNXSSAHFLUAIV-CCEZHUSRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NNC(=C12)N=NN(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=NNC(=C12)/N=N/N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-({[5-(4-chlorophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B3724121.png)

![2-amino-N-{amino[(4,6,7-trimethyl-2-quinazolinyl)amino]methylene}benzamide](/img/structure/B3724147.png)
![2-(3-bromophenyl)-4-{[5-(4-hydroxy-3-nitrophenyl)-2-furyl]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3724148.png)
![3-bromo-2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-carbaldehyde diphenylhydrazone](/img/structure/B3724149.png)
![N-(1-{[2-(3-bromo-2-hydroxy-5-nitrobenzylidene)hydrazino]carbonyl}-3-methyl-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B3724160.png)

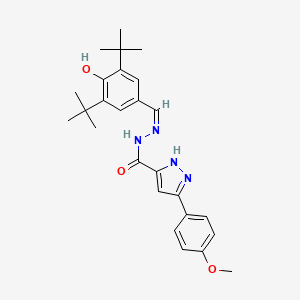
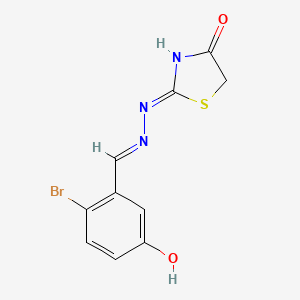
![2-methoxy-6-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B3724179.png)
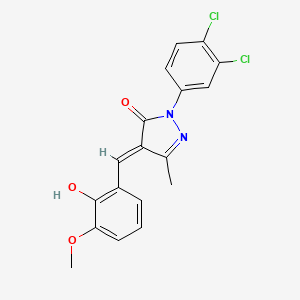
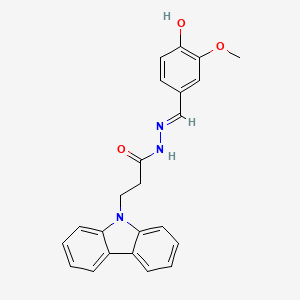
![4'-[(4-hydroxybenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3724200.png)
